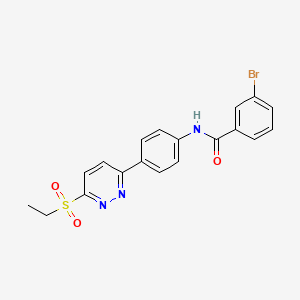

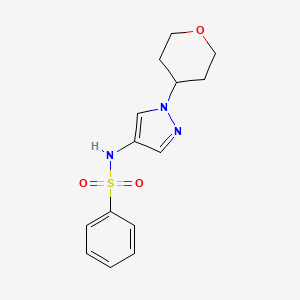

![molecular formula C23H19F2N3O B2527139 4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide CAS No. 704877-67-8](/img/structure/B2527139.png)

4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals. The presence of fluorine atoms in such compounds can significantly affect their physical and chemical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved starting from o-phenylenediamine and ethyl acetoacetate, followed by N-alkylation and chlorination, with an overall yield of 56.4% . Similarly, the synthesis of fluorinated benzamide neuroleptics involves starting from a phenyl-propanol derivative, followed by a nucleophilic substitution reaction to introduce the fluorine atom .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and one or more fluorine atoms. The fluorine atoms can influence the electronic distribution and the overall conformation of the molecule. X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are often employed to analyze the molecular structure and intermolecular interactions of such compounds .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process. For example, a microwave-assisted Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . The Fries rearrangement involves the migration of an acyl group within the molecule, which can be facilitated by the presence of fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine, which is a highly electronegative atom. This can lead to increased lipophilicity, stability, and potential for forming hydrogen bonds, which are important factors in drug design. The introduction of fluorine can also affect the acidity and basicity of the amide group, potentially altering the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Fluorescence Sensing

Research indicates the potential use of benzimidazole derivatives in fluorescence sensing. A study by Suman et al. (2019) explored benzimidazole and benzothiazole conjugated Schiff base compounds for their solvatochromic behavior and ability to detect Al3+ and Zn2+ through fluorescence, highlighting the utility of such compounds in environmental and biological sensing applications (Suman et al., 2019).

Radiolabeling and Imaging

Another significant application is in the radiolabeling of peptides and proteins for imaging purposes. Kiesewetter et al. (2011) described the automated synthesis of a thiol-reactive synthon for radiofluorination, demonstrating its relevance in medical diagnostics and research (Kiesewetter et al., 2011).

Molecular Structure Analysis

Kumar et al. (2016) reported on the molecular structure of a benzimidazole derivative, showcasing the importance of structural characterization in understanding compound interactions at the molecular level (Kumar et al., 2016).

Antimicrobial Activities

Compounds structurally related to 4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide have been evaluated for their antimicrobial properties. Kuş et al. (2009) synthesized novel benzimidazole derivatives and assessed their efficacy against various bacteria and fungi, providing insights into the potential therapeutic applications of these compounds (Kuş et al., 2009).

Chemical Synthesis and Modifications

Research by Kelly et al. (2007) on N-(ferrocenylmethyl)benzene-carboxamide derivatives, including those with fluorobenzoic acids, highlights the synthetic applications of benzimidazole compounds in developing new materials with potential bioactivity (Kelly et al., 2007).

Propriétés

IUPAC Name |

4-fluoro-N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2N3O/c24-18-11-9-16(10-12-18)23(29)26-14-13-22-27-20-7-3-4-8-21(20)28(22)15-17-5-1-2-6-19(17)25/h1-12H,13-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNORKWRRMRRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)